3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1798709-10-0
VCID: VC3027354
InChI: InChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H
SMILES: CCN1C=C(C=N1)C2CSCCN2.Cl.Cl
Molecular Formula: C9H17Cl2N3S
Molecular Weight: 270.22 g/mol

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride

CAS No.: 1798709-10-0

Cat. No.: VC3027354

Molecular Formula: C9H17Cl2N3S

Molecular Weight: 270.22 g/mol

* For research use only. Not for human or veterinary use.

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride - 1798709-10-0

Specification

CAS No. 1798709-10-0
Molecular Formula C9H17Cl2N3S
Molecular Weight 270.22 g/mol
IUPAC Name 3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride
Standard InChI InChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H
Standard InChI Key KMVKWYSJQLAQAL-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)C2CSCCN2.Cl.Cl
Canonical SMILES CCN1C=C(C=N1)C2CSCCN2.Cl.Cl

Introduction

Chemical Identity

Molecular Formula: C9H17Cl2N3S
Molecular Weight: 270.22 g/mol .
IUPAC Name: 3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride .
PubChem CID: 86775444 .

Structural Features

The compound consists of a thiomorpholine ring substituted with a 1-ethylpyrazole group. The dihydrochloride salt form enhances its solubility and stability for experimental or therapeutic use.

SMILES Notation:

CCN1C=C(C=N1)C2CSCCN2.Cl.Cl .

Synthesis

The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride typically involves multi-step reactions starting from commercially available reagents. Although specific protocols for this compound were not detailed in the search results, similar compounds are synthesized through:

  • Formation of the pyrazole core: Using hydrazine derivatives and diketones.

  • Introduction of the thiomorpholine group: Via nucleophilic substitution or cyclization reactions.

  • Conversion to dihydrochloride salt: By treatment with hydrochloric acid to improve solubility and stability.

Further details on synthesis would require experimental data from laboratory studies.

Medicinal Chemistry

The pyrazole moiety is a common pharmacophore in drug design, known for its biological activity in various therapeutic areas:

  • Anti-inflammatory activity: Pyrazole derivatives often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

  • Antimicrobial properties: Heterocyclic compounds containing sulfur and nitrogen exhibit broad-spectrum antimicrobial activity .

Research Applications

The compound may serve as a precursor or intermediate in the synthesis of more complex molecules for drug discovery programs.

Analytical Data

Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of this compound:

  • NMR Spectroscopy: Provides insights into the electronic environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms.

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